molecular formula C10H13Cl2N B1486531 3-(4-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1095545-18-8

3-(4-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B1486531
CAS No.: 1095545-18-8
M. Wt: 218.12 g/mol
InChI Key: MEAVTYCYERGNQH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyrrolidine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a 4-chlorophenyl group at the 3-position, paired with a hydrochloride counterion. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of pyrrolidine derivatives, which are commonly employed as scaffolds in drug discovery . Enantiomeric forms of this compound, including (R)- and (S)-configurations, have been synthesized and studied for stereospecific effects .

Properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAVTYCYERGNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095545-18-8
Record name 3-(4-chlorophenyl)pyrrolidine hydrochloride
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Mechanism of Action

Biological Activity

3-(4-Chlorophenyl)pyrrolidine hydrochloride, also known as (S)-3-(4-chlorophenyl)pyrrolidine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 218.12 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group, contributing to its unique biological properties.

Research indicates that this compound interacts with various biological pathways. Its primary mechanism involves modulation of the integrated stress response (ISR), particularly through the phosphorylation of eIF2α, which is crucial for cellular stress management. This modulation can potentially influence conditions such as neurodegenerative diseases, cancer, and metabolic disorders .

Biological Activity

  • Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties by enhancing neuronal survival under stress conditions. This is attributed to its ability to modulate protein synthesis and reduce apoptosis in neuronal cells .
  • Anti-Cancer Activity : Preliminary findings indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's interaction with eIF2α phosphorylation pathways is believed to play a role in this effect .
  • Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory responses, which may be beneficial in treating inflammatory diseases. By affecting cytokine production and signaling pathways, it could help manage chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionEnhanced survival of neurons under stress
Anti-CancerInduction of apoptosis in cancer cell lines
Inflammation ModulationReduction in pro-inflammatory cytokines

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cultures with varying concentrations of the compound under oxidative stress conditions. Results demonstrated a significant increase in cell viability and a reduction in markers of apoptosis compared to control groups .

Case Study: Anti-Cancer Properties

Another investigation focused on the anti-cancer potential of this compound against breast cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis rates, suggesting its efficacy as a potential therapeutic agent .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Core

  • 4-(4-Chlorophenyl)piperidine Hydrochloride (CAS 6652-06-8):
    This analog replaces the pyrrolidine ring with a six-membered piperidine ring. The increased ring size alters conformational flexibility and may impact binding affinity to targets. Its similarity score (0.98) indicates high structural overlap with the parent compound . Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidines due to reduced ring strain.

Chlorophenyl Substituent Variations

  • (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1314419-67-4): Substitution of the chlorophenyl group with a fluorophenoxy moiety introduces hydrogen-bonding capabilities and alters lipophilicity. Fluorine’s electronegativity may improve blood-brain barrier penetration .

Stereochemical Variations

  • (R)- and (S)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride (CAS 171897-50-0 and 1384268-58-9):
    Enantiomers exhibit distinct biological activities due to chiral recognition in target binding. For example, the (R)-enantiomer may show higher affinity for certain receptors, as observed in related chiral pyrrolidine derivatives .

Functional Group Modifications

  • 3-(Boc-amino)pyrrolidine Hydrochloride: Incorporation of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances stability during synthetic processes. This derivative is pivotal in multi-step drug synthesis .
  • 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride (CAS N/A): The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the chlorophenyl analog, making it suitable for applications requiring prolonged half-life .

Data Table: Key Structural Analogs

Compound Name CAS Number Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Similarity Score
3-(4-Chlorophenyl)pyrrolidine HCl 1095545-16-6 Pyrrolidine 4-Chlorophenyl C₁₀H₁₁ClN·HCl 218.12 1.00 (Reference)
4-(4-Chlorophenyl)piperidine HCl 6652-06-8 Piperidine 4-Chlorophenyl C₁₁H₁₃ClN·HCl 232.14 0.98
3-(3,4-Dichlorophenyl)pyrrolidine HCl 1092108-79-6 Pyrrolidine 3,4-Dichlorophenyl C₁₀H₁₀Cl₂N·HCl 252.57 0.87
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 1314419-67-4 Pyrrolidine 4-Fluorophenoxy C₁₀H₁₂FNO·HCl 223.67 N/A
3-(Boc-amino)pyrrolidine HCl N/A Pyrrolidine Boc-protected amine C₉H₁₈N₂O₂·HCl 222.72 N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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